N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

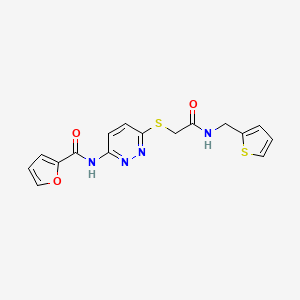

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked 2-oxoethylamine group and a furan-2-carboxamide moiety. The compound’s molecular formula is C₁₈H₁₆N₄O₃S₂, with a molecular weight of 408.47 g/mol .

Properties

IUPAC Name |

N-[6-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S2/c21-14(17-9-11-3-2-8-24-11)10-25-15-6-5-13(19-20-15)18-16(22)12-4-1-7-23-12/h1-8H,9-10H2,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPAXLRJFCDIDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₃S₂ |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 1021136-44-6 |

The structure incorporates a furan ring, a pyridazine moiety, and a thiophene group, which contribute to its unique chemical reactivity and biological activity .

Synthesis

The synthesis of this compound can be achieved through various chemical reactions involving thiophene derivatives and pyridazine intermediates. The synthetic pathways often focus on optimizing yield and purity while ensuring the stability of the final product .

Biological Activities

This compound has exhibited several biological activities:

1. Antimicrobial Activity

- This compound has shown promising results against various bacterial strains. For instance, it was evaluated for its minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties .

2. Anticancer Properties

- In vitro studies indicated that this compound can inhibit the proliferation of cancer cell lines. For example, it was tested against human leukemia cell lines, showing reduced viability at specific concentrations .

3. Anti-inflammatory Effects

- Research indicates that this compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act by inhibiting key enzymes or receptors involved in disease processes, thus modulating various biological pathways. The presence of the thiophene and pyridazine rings enhances its binding affinity to these targets, making it a candidate for drug development .

Case Studies and Research Findings

Numerous studies have explored the efficacy of this compound:

Case Study 1: Antimicrobial Activity

- A study evaluated the compound's effectiveness against S. aureus, revealing an MIC value of 12.5 µg/mL, which is competitive with established antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The trifluoromethyl group in the analog from introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target proteins. This modification could explain its higher molecular weight (422.4 vs. The benzodioxole substituent in adds a fused aromatic system, which is structurally rigid and may improve selectivity for enzymes like monoamine oxidases or cytochrome P450 isoforms.

Heterocycle Variations: Replacing the furan-2-carboxamide in the target compound with thiophene-2-carboxamide (as in ) alters electronic density and polarizability. Thiophene’s sulfur atom may facilitate stronger van der Waals interactions with cysteine-rich binding sites.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling a thiophen-2-ylmethylamine to a pyridazine-thioether intermediate, followed by furan-2-carboxamide conjugation (methods akin to ).

- The trifluoromethylphenyl analog requires specialized fluorinated reagents, increasing synthetic complexity and cost.

Hypothetical Pharmacological Implications

- Target Compound : The dual heterocyclic system (furan + thiophene) may synergize in targeting dual-specificity kinases or bacterial efflux pumps, though experimental validation is needed.

- Trifluoromethyl Analog : Enhanced lipophilicity could improve blood-brain barrier penetration, making it a candidate for neuroactive agents.

Q & A

Basic: What are the standard synthetic routes for N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide?

The compound can be synthesized via a multi-step approach involving:

- Thioacylation : Use of thioacylating agents (e.g., thiobenzimidazolones or thioacyl-N-phthalimides) to introduce the thioether moiety .

- Cyclization : Reaction of intermediates (e.g., N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides) with hydrazine derivatives in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF with triethylamine .

- Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2 v/v) to obtain high-purity crystals .

Basic: What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

- NMR Spectroscopy : 1H and 13C NMR to verify connectivity of the pyridazine, furan, and thiophene moieties .

- Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and dihedral angles (e.g., pyridazine ring puckering, thiophene-furan spatial arrangement). Data refinement with riding models for H-atoms (C–H = 0.93–0.98 Å) ensures precision .

Advanced: How can synthetic yields be optimized for this compound?

- Solvent Selection : Acetonitrile for initial thioacylation (fast reaction kinetics) and DMF for cyclization (polar aprotic solvent enhances iodine reactivity) .

- Catalysis : Triethylamine as a base to deprotonate intermediates and accelerate cyclization .

- Temperature Control : Reflux conditions (e.g., 8–10 hours at 110°C) to balance reaction completion and decomposition .

Advanced: What computational strategies predict the compound’s bioactivity?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes or cancer-related kinases). Focus on the thioether and carboxamide groups as key pharmacophores .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and stability .

Basic: How is the compound’s solubility and stability assessed experimentally?

- Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. The thiophene and furan groups may reduce aqueous solubility .

- Stability Studies : Accelerated degradation tests under heat (40–60°C) and light exposure. Monitor via HPLC for byproduct formation .

Advanced: How to resolve contradictions in biological activity data (e.g., unexpected cytotoxicity)?

- Dose-Response Analysis : Use IC50/EC50 curves to distinguish target-specific effects from off-target toxicity .

- Metabolite Screening : LC-MS to identify degradation products or reactive intermediates (e.g., thioamide oxidation) .

- Structural Analog Comparison : Compare with derivatives lacking the thiophen-2-ylmethyl group to isolate functional group contributions .

Basic: What in vitro assays evaluate the compound’s pharmacological potential?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC determination) .

- Antioxidant Screening : DPPH radical scavenging assays; thioether and furan moieties may enhance electron donation .

Advanced: How to design derivatives to improve target selectivity?

- Bioisosteric Replacement : Substitute the furan ring with thiazole or pyridine to alter electronic properties .

- Side-Chain Modulation : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the thiophen-2-ylmethyl moiety for better solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.